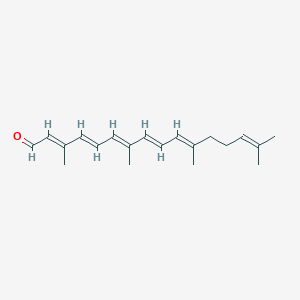
All-trans-1,6-seco-1,2-didehydroretinal
Description
All-trans-1,6-seco-1,2-didehydroretinal is a structurally modified retinal derivative characterized by a unique seco (ring-opened) configuration and conjugated double-bond system. Its molecular framework includes a 1,6-seco modification, which disrupts the traditional cyclohexenyl ring found in canonical retinoids, and a 1,2-didehydro group that introduces additional unsaturation. While its exact biological function remains under investigation, its synthetic analogs have been studied for their photophysical properties, particularly in relation to conjugated polyene systems .
Propriétés
Formule moléculaire |
C20H28O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |
InChI |
InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+ |
Clé InChI |
LQAJUQDHCUNJJY-OVWFGJEDSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |
Synonymes |
acyclo-retinal acycloretinal |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional properties of All-trans-1,6-seco-1,2-didehydroretinal can be contextualized by comparing it to related polyenic compounds, such as 1,6-diphenyl-1,3,5-hexatriene derivatives and substituted analogs. Below is a detailed analysis supported by experimental data:
Table 1: Structural and Photophysical Comparison
Key Findings:
Structural Influence on Photoisomerization :
- The seco modification in this compound introduces conformational flexibility, enabling faster cis-trans isomerization compared to rigid phenyl-substituted hexatrienes . This is attributed to reduced steric hindrance and increased π-electron delocalization.
- In contrast, methoxy-substituted analogs (e.g., bis-o-methoxyphenyl hexatriene) exhibit higher thermal stability due to electron-donating methoxy groups stabilizing the excited state .
Substituent Effects: Sonoda et al. demonstrated that electron-donating substituents (e.g., methoxy) on phenyl rings alter isomerization rates by modulating the energy barrier between cis and trans states . This principle may extend to the didehydroretinal analog, where substituents could fine-tune photoresponsiveness.
Research Implications and Limitations
While the provided studies highlight foundational insights into polyenic systems, direct comparative data on this compound remain sparse. Further studies are needed to quantify its quantum yield for isomerization, biological activity, and stability under physiological conditions. The existing evidence, however, underscores the importance of structural tailoring in optimizing photochemical performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


